Bostrycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inducing Apoptosis in Cancer Cells

Studies have shown that bostrycin can trigger apoptosis, a form of programmed cell death, in various cancer cell lines. It disrupts the mitochondria, the cell's powerhouses, leading to the release of cytochrome c, a protein that initiates the apoptotic cascade. This ultimately results in the self-destruction of cancer cells. (Source: )

Targeting Specific Signaling Pathways

Bostrycin seems to target specific signaling pathways crucial for cancer cell growth and survival. One study indicates it inhibits the Akt pathway, a signaling cascade that promotes cell proliferation and hinders apoptosis. By blocking this pathway, bostrycin may suppress tumor growth. (Source)

Potential for Combination Therapy

Research suggests that bostrycin might be more effective when combined with other anti-cancer drugs. Studies have shown it can enhance the sensitivity of cancer cells to conventional chemotherapy, potentially leading to improved treatment outcomes. (Source: )

Bostrycin is an anthracenedione compound derived from the secondary metabolites of mangrove endophytic fungi, specifically identified as Nigrospora sp. This compound has gained attention for its diverse biological activities, including phytotoxicity and antibacterial effects against Gram-positive bacteria. Its chemical structure features a complex arrangement that contributes to its unique properties, making it a subject of interest in both medicinal and agricultural research.

The detailed mechanism of action for Bostrycin's various activities is still under investigation. Here's what we know:

- Formation of Covalent Bonds: Bostrycin can react with biological molecules at nucleophilic sites through 1,4-addition reactions, which can lead to the modification of proteins and nucleic acids.

- Redox Cycling: This process allows for the catalytic reduction of oxygen to reactive oxygen species, contributing to its cytotoxic effects. The generation of intracellular reactive oxygen species is a hallmark of bostrycin's mechanism of action, leading to oxidative stress and eventual apoptosis in target cells .

Bostrycin exhibits significant biological activity, particularly in cancer research. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including tongue squamous cell carcinoma and lung adenocarcinoma. The compound induces cell cycle arrest at the G1 or G2/M phases and promotes apoptosis characterized by chromatin condensation and DNA fragmentation. Notably, the half-maximal inhibitory concentration (IC50) values for bostrycin have been reported as low as 3.50 µg/mL in specific cancer cell lines, indicating potent anticancer properties .

The synthesis of bostrycin has been explored through various methods:

- Natural Extraction: Initially isolated from marine fungi, bostrycin can be extracted using solvents like dimethyl sulfoxide. This method ensures high purity levels (>98%) suitable for biological testing .

- Chemical Synthesis: Laboratory synthesis has been developed, utilizing reactions with thiols and dithiols under controlled conditions to produce derivatives with potential enhanced biological activities .

Bostrycin has several promising applications:

- Anticancer Agent: Its ability to inhibit cancer cell proliferation makes it a candidate for developing new cancer therapies.

- Antibacterial Agent: Bostrycin shows efficacy against various bacterial strains, particularly Gram-positive bacteria, suggesting its potential use in treating infections .

- Coupling Agent: It has been investigated as a coupling agent for protein immobilization in biotechnological applications, enhancing the stability and functionality of biomaterials .

Research into the interactions of bostrycin with other compounds highlights its unique properties:

- Synergistic Effects: Studies indicate that bostrycin may enhance the efficacy of other chemotherapeutic agents when used in combination, potentially reducing required dosages and side effects.

- Mechanistic Insights: Interaction studies have shown that bostrycin's cytotoxicity is mediated through mitochondrial pathways and reactive oxygen species generation, providing insights into its mechanism of action against cancer cells .

Bostrycin shares structural and functional similarities with several other anthracenedione compounds. Here are some notable comparisons:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Doxorubicin | Streptomyces peucetius | Anticancer | Widely used in chemotherapy |

| Mitoxantrone | Synthetic | Anticancer | Less cardiotoxic than doxorubicin |

| Anthracycline | Various (e.g., Streptomyces) | Anticancer | Broad spectrum but with significant side effects |

| Acridine Orange | Synthetic | Antimicrobial | Primarily used as a dye |

Bostrycin stands out due to its unique extraction from marine fungi and its dual role as both an antibacterial and anticancer agent, making it a versatile compound in pharmaceutical development.

Bostrycin exhibits the molecular formula C₁₆H₁₆O₈ with a molecular weight of 336.29 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 21879-81-2, providing a unique identifier for this anthracenedione derivative [2] [3]. High-resolution mass spectrometry confirms the molecular composition, with the sodium adduct ion detected at mass-to-charge ratio 359.0757, closely matching the calculated value of 359.0743 for C₁₆H₁₆O₈Na [4].

The molecular structure encompasses eight oxygen atoms distributed among hydroxyl groups, a methoxy substituent, and two carbonyl functionalities characteristic of the anthracenedione framework [1] [2]. This oxygen content represents approximately 38.1 percent of the total molecular weight, reflecting the highly oxygenated nature of this natural product [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₈ | [1] [2] [3] |

| Molecular Weight | 336.29 g/mol | [1] [2] [3] |

| CAS Number | 21879-81-2 | [2] [3] |

| HRMS (M+Na) | 359.0757 (calculated 359.0743) | [4] |

| Standard InChI Key | UN79XW6PL6 | [1] [2] |

Structural Elucidation and Configuration

Original Structure Proposal

The initial structural characterization of bostrycin was undertaken by Noda and colleagues in 1970, who proposed the first structure based on comprehensive spectroscopic analysis including infrared spectroscopy, ultraviolet spectroscopy, mass spectrometry, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance [5]. The original structural assignment utilized X-ray diffraction techniques as part of the characterization process [5]. However, this initial proposal would subsequently require significant revision through synthetic and crystallographic studies.

Structural Revisions and Confirmation

A major structural revision of bostrycin was accomplished by Kelly, Saha, and Whittle in 1985 through asymmetric synthesis and X-ray crystallographic analysis [6] [7] [8]. This landmark study established that the structure of bostrycin differed from the previously accepted structure both stereochemically and tautomerically [9] [7]. The revision was based upon an asymmetric synthesis of the enantiomer and X-ray crystallographic analysis of synthetic intermediates [6].

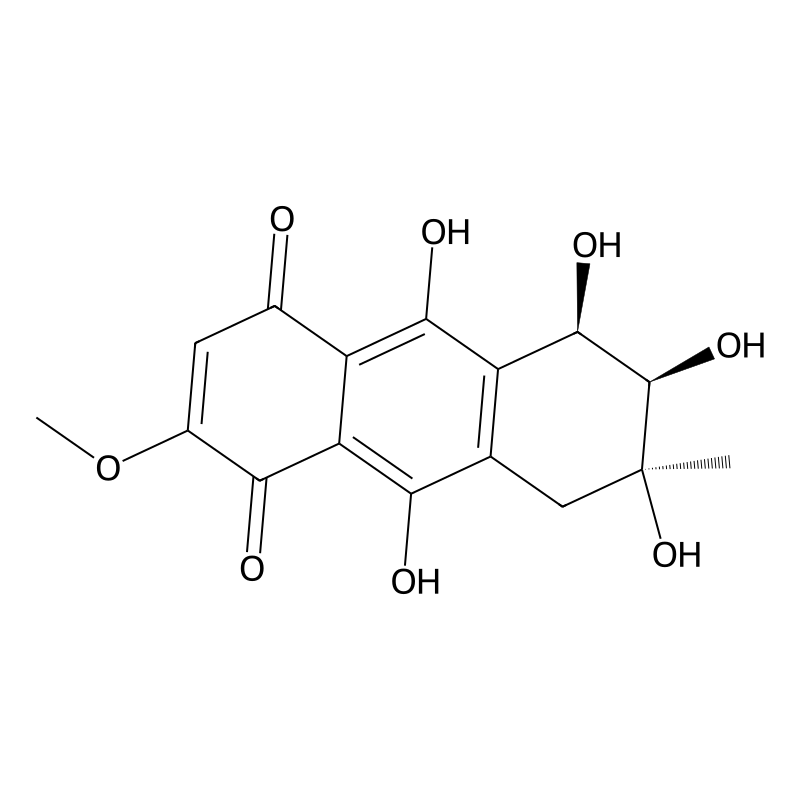

The corrected structure revealed bostrycin as (5S,6R,7S)-5,6,7,8-tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione [1] [2]. This structural revision demonstrated the importance of synthetic confirmation in natural product structure determination, particularly for complex polycyclic systems with multiple stereocenters [7] [8].

Absolute Configuration Determination

The absolute configuration of bostrycin was definitively established through X-ray crystallographic analysis combined with asymmetric synthesis [6] [10]. The crystal structure analysis revealed that bostrycin exists as an average structure of two tautomeric forms: 5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4,5,6,7,8-hexahydroanthracene-1,4-dione and 1,4,5,6,7-pentahydroxy-2-methoxy-7-methyl-5,6,7,8,9,10-hexahydroanthracene-9,10-dione [10].

The stereochemical configuration was confirmed as (5S,6R,7S), establishing the three-dimensional arrangement of substituents around the tetrahydroanthracenedione framework [1] [6]. X-ray crystallographic analysis demonstrated that the C9-containing ring adopts a half-chair conformation, with extensive intramolecular hydrogen bonding between carbonyl groups and neighboring hydroxyl groups [10].

Physicochemical Properties

Melting and Decomposition Points

Bostrycin exhibits a melting point range of 222-224 degrees Celsius, accompanied by decomposition at the same temperature range [2] [3]. This relatively high melting point reflects the extensive hydrogen bonding network within the crystal structure, stabilizing the solid-state arrangement [2] [3]. The concurrent decomposition during melting indicates thermal instability at elevated temperatures, typical of highly hydroxylated organic compounds [2] [3].

Solubility Profile

The solubility characteristics of bostrycin reflect its polar, hydroxylated structure. The compound demonstrates solubility in dimethyl sulfoxide at a concentration of 1 milligram per milliliter [2] [3]. This limited solubility in polar aprotic solvents is consistent with the extensive hydrogen bonding capabilities of the pentahydroxy substitution pattern [2] [3]. The compound requires storage at -20 degrees Celsius to maintain stability [2] [3].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for bostrycin. Proton nuclear magnetic resonance spectra exhibit complex multiplicity patterns characteristic of the tetrahydroanthracenedione framework [11] [12]. Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for carbonyl carbons, aromatic carbons, and carbons bearing methoxy and hydroxyl substituents [11] [12].

Mass spectrometry analysis confirms the molecular composition through detection of the molecular ion peak at mass-to-charge ratio 336, corresponding to the intact molecular structure [4] [11]. Ultraviolet-visible spectroscopy in methanol reveals absorption maxima at 212, 228, 307, 476 (shoulder), 504, and 538 (shoulder) nanometers [4]. These absorption characteristics reflect the extended conjugation within the anthracenedione chromophore system [4].

| Technique | Key Characteristics | Reference |

|---|---|---|

| ¹H NMR | Complex multiplicity patterns characteristic of tetrahydroanthracenedione | [11] [12] |

| ¹³C NMR | Carbonyl carbons, aromatic carbons, methoxy and hydroxyl-bearing carbons | [11] [12] |

| Mass Spectrometry (ESI) | Molecular ion peak at m/z 336 | [4] [11] |

| UV-Vis (MeOH) | λmax: 212, 228, 307, 476, 504, 538 nm | [4] |

| High Resolution MS | Found: 359.0757 (M+Na); Calculated: 359.0743 | [4] |

pH-Dependent Color Transitions

Bostrycin exhibits distinctive pH-dependent color transitions that serve as a natural indicator system. Under acidic conditions at pH 4.5, the compound displays a red coloration [13]. At neutral pH 7.0, the color shifts to dark red, while under basic conditions at pH 8.5, bostrycin adopts a purple appearance [13]. These color changes result from pH-induced alterations in the resonance structures of the anthracenedione chromophore, affecting the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [13].

| pH Condition | Color | Reference |

|---|---|---|

| Acidic (pH 4.5) | Red | [13] |

| Neutral (pH 7.0) | Dark red | [13] |

| Basic (pH 8.5) | Purple | [13] |

Chemical Reactivity and Stability

Bostrycin demonstrates remarkable thermal stability across a wide temperature range. Stability studies reveal that the compound maintains greater than 80 percent residual activity when subjected to temperatures between 30 and 100 degrees Celsius for one hour [13]. This thermal resistance makes bostrycin suitable for applications requiring heat processing [13].

The chemical reactivity of bostrycin is influenced by the presence of multiple hydroxyl groups and the electrophilic nature of the quinone system [14] [15]. The compound undergoes nucleophilic substitution reactions, particularly at the methoxy-substituted position, enabling derivatization with various nucleophiles including amines and thiols [12]. These reactions proceed through nucleophilic displacement mechanisms, facilitating the synthesis of structurally modified derivatives [12].

The stability profile of bostrycin includes sensitivity to oxidative conditions, typical of polyphenolic compounds [13]. Storage at -20 degrees Celsius under inert atmosphere conditions helps preserve the compound's integrity [2] [3]. The extensive hydrogen bonding network within the crystal structure contributes to solid-state stability [10].

Structural Relationship to Other Anthracenedione Compounds

Bostrycin belongs to the broader family of anthracenedione natural products, sharing structural similarities with related compounds while maintaining unique substitution patterns [14] [16]. The compound is structurally related to several derivatives including deoxybostrycin, 10-deoxybostrycin, and tetrahydrobostrycin [17] [18] [19] [20].

Deoxybostrycin possesses the molecular formula C₁₆H₁₆O₇ with a molecular weight of 320.29 grams per mole, differing from bostrycin by the absence of one hydroxyl group [17] [18]. Similarly, 10-deoxybostrycin shares the same molecular formula but specifically lacks the hydroxyl group at position 10 [18]. Tetrahydrobostrycin represents a more reduced derivative with molecular formula C₁₆H₂₀O₈ and molecular weight 340.32 grams per mole, containing additional hydrogen atoms and an extra hydroxyl group [19] [20].

The anthracenedione scaffold shared among these compounds contributes to their common biological activities, including antibacterial and cytotoxic properties [14] [16]. Structure-activity relationship studies demonstrate that the specific hydroxylation pattern and stereochemical configuration significantly influence biological potency [16] [12]. The tetrahydroanthracenedione framework distinguishes these compounds from fully aromatic anthraquinones, affecting both physicochemical properties and biological activities [16] [12].

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Reference |

|---|---|---|---|---|

| Bostrycin | C₁₆H₁₆O₈ | 336.29 g/mol | Pentahydroxy tetrahydroanthracenedione | [1] [2] |

| Deoxybostrycin | C₁₆H₁₆O₇ | 320.29 g/mol | Tetrahydroxy (lacks one OH group) | [17] [18] |

| 10-Deoxybostrycin | C₁₆H₁₆O₇ | 320.29 g/mol | Tetrahydroxy (lacks 10-OH group) | [18] |

| Tetrahydrobostrycin | C₁₆H₂₀O₈ | 340.32 g/mol | Hexahydroxy (additional reduction) | [19] [20] |

Mangrove Endophytic Fungi

Mangrove endophytic fungi represent one of the most significant natural sources of bostrycin, with multiple species isolated from mangrove ecosystems demonstrating the ability to produce this bioactive compound. The mangrove endophytic fungus Nigrospora sp. No. 1403, collected from the South China Sea, has been extensively studied as a prolific producer of bostrycin and its structural analogues [1]. This strain was isolated from decayed woody tissue of mangrove trees and has yielded not only bostrycin but also related compounds including deoxybostrycin, nigrosporin B, and austrocortinin [1].

The mangrove ecosystem provides unique environmental conditions that promote the biosynthesis of secondary metabolites like bostrycin. These fungi exist in a complex ecological niche characterized by fluctuating salinity levels, tidal variations, and rich organic matter availability from decomposing mangrove leaf litter [2]. The endophytic lifestyle of these fungi within mangrove tissues allows them to access specialized nutritional resources while being protected from direct marine environmental stresses [2].

Research has demonstrated that mangrove endophytic fungi from the genus Alternaria also produce bostrycin-related compounds. Alternaria sp. strain SK11, isolated from mangrove plants in the South China Sea, produces multiple anthraquinone derivatives including alterporriol S, hydroxybostrycin, and tetrahydrobostrycin [3]. This taxonomic diversity among bostrycin-producing mangrove endophytes suggests that the biosynthetic pathway for this compound may be evolutionarily conserved across different fungal lineages within the mangrove ecosystem [3].

The ecological significance of bostrycin production in mangrove endophytes extends beyond simple metabolic activity. These compounds likely serve as chemical defense mechanisms against competing microorganisms in the nutrient-rich but highly competitive mangrove environment [2]. The antimicrobial properties of bostrycin provide these endophytic fungi with a competitive advantage in their ecological niche, allowing them to establish and maintain their symbiotic relationships with mangrove host plants [2].

Marine Fungi (Halorosellinia sp.)

Halorosellinia sp. represents a distinct lineage of marine fungi that has emerged as an important natural source of bostrycin and related anthraquinone compounds. The strain Halorosellinia sp. No. 1403, isolated from mangrove-derived environments, demonstrates remarkable biosynthetic capabilities, producing not only bostrycin but also a diverse array of structurally related compounds including austrocortirubin, demethoxyaustrocortirubin, and the novel compound SZ-685C [4] [5].

The marine origin of Halorosellinia sp. distinguishes it from terrestrial bostrycin producers through its adaptation to high salinity environments and its ability to utilize marine-specific substrates [4]. This genus has been specifically associated with marine plant-derived materials, particularly decayed woody tissues from mangrove environments, where it plays a crucial role in the decomposition of lignocellulosic materials [5].

Research on Halorosellinia sp. has revealed unique biosynthetic pathways that result in the production of chlorinated and brominated derivatives of bostrycin, compounds that are rarely found in terrestrial fungal sources [4]. These halogenated derivatives, such as halorosellinia A, demonstrate the specialized metabolic capabilities of marine fungi and their adaptation to marine chemical environments rich in halide ions [3].

The ecological distribution of Halorosellinia sp. appears to be closely linked to marine and estuarine environments, particularly those associated with mangrove ecosystems. The geographic distribution of this genus has been documented primarily in tropical and subtropical marine environments, with significant populations identified in the South China Sea region [4] [5]. This geographic specificity suggests that Halorosellinia sp. may have evolved specialized mechanisms for bostrycin production that are optimized for marine environmental conditions.

Nigrospora Species

The genus Nigrospora encompasses several species that have been identified as prolific producers of bostrycin, representing perhaps the most extensively studied group of bostrycin-producing fungi. Nigrospora sp. No. 407, isolated from soil environments, has been the subject of detailed fermentation optimization studies and represents a model organism for understanding bostrycin biosynthesis [6]. This strain has demonstrated remarkable productivity under optimized conditions, achieving bostrycin concentrations of up to 120 milligrams per liter in submerged fermentation systems [6].

Nigrospora aurantiaca represents another significant source of bostrycin, with research demonstrating its capability to produce red pigments with high stability across various temperature and pH conditions [7]. This species has been particularly noted for its potential applications in textile dyeing processes, indicating the industrial relevance of bostrycin production in Nigrospora species [7]. The pigment produced by Nigrospora aurantiaca has shown excellent fastness properties and negative cytotoxicity, making it suitable for various commercial applications [7].

Nigrospora oryzae, historically recognized as one of the classic bostrycin producers, has been extensively studied for its phytotoxic activities and its role as a plant pathogen [6]. This species produces bostrycin as part of its arsenal of pathogenicity factors, using the compound to facilitate plant tissue invasion and colonization [6]. The production of bostrycin by Nigrospora oryzae appears to be closely linked to its pathogenic lifestyle, with compound production being enhanced under conditions that simulate plant-pathogen interactions [6].

The ecological significance of bostrycin production in Nigrospora species extends beyond their role as plant pathogens. These fungi serve as important decomposers in various terrestrial ecosystems, utilizing their secondary metabolite production capabilities to compete effectively with other microorganisms for resources [6]. The antimicrobial properties of bostrycin provide Nigrospora species with a competitive advantage in soil environments, where they must compete with numerous other microorganisms for limited nutrients [6].

Recent research has also identified marine-derived Nigrospora species as bostrycin producers, with Nigrospora sp. MA75 isolated from marine environments demonstrating the ability to produce both bostrycin and 4-deoxybostrycin [4]. This finding suggests that the genus Nigrospora has successfully adapted to diverse environmental conditions while maintaining its bostrycin biosynthetic capabilities [4].

Bostryconema alpestre

Bostryconema alpestre holds historical significance as the first identified natural source of bostrycin, representing the original discovery that led to the characterization of this important bioactive compound [8] [9]. This fungal species was initially isolated from water hyacinth (Eichhornia crassipes) and identified as the causative agent of water hyacinth blight disease, establishing the connection between bostrycin production and plant pathogenicity [9].

The taxonomic classification of Bostryconema alpestre has undergone revision since its initial description, with subsequent phylogenetic analyses placing it within broader fungal taxonomic frameworks [9]. Despite these taxonomic uncertainties, the species remains recognized as a significant natural source of bostrycin and continues to be referenced in comparative studies of bostrycin-producing organisms [9].

Bostryconema alpestre demonstrates unique ecological adaptations that enable it to function as both a plant pathogen and a producer of bioactive secondary metabolites. The species exhibits specificity for aquatic plant hosts, particularly water hyacinth, and has evolved specialized mechanisms for colonizing and degrading plant tissues in aquatic environments [9]. This ecological specialization has likely contributed to the evolution of its bostrycin biosynthetic capabilities, as the compound serves multiple functions in plant-pathogen interactions.

The geographic distribution of Bostryconema alpestre appears to be linked to the distribution of its host plants, particularly water hyacinth populations in tropical and subtropical regions [9]. However, detailed studies of its global distribution remain limited, and further research is needed to fully understand the biogeographic patterns of this important bostrycin producer [9].

Research on Bostryconema alpestre has contributed significantly to understanding the structure-activity relationships of bostrycin and its analogues. Early structural determination studies using isolates from this species helped establish the correct stereochemical configuration of bostrycin, which was subsequently confirmed through total synthesis approaches [9].

Fusarium Species

The genus Fusarium encompasses several species that have been identified as natural sources of bostrycin, representing an important group of bostrycin-producing fungi with diverse ecological niches and geographic distributions. Fusarium sp. PSU-F14 and Fusarium sp. PSU-F135, both isolated from marine environments associated with sea fan corals (Annella sp.), demonstrate the presence of bostrycin biosynthetic capabilities within marine-adapted Fusarium species [4] [10].

These marine-derived Fusarium species exhibit unique ecological adaptations that distinguish them from their terrestrial counterparts. They have evolved specialized mechanisms for colonizing marine substrates and utilizing marine-specific nutrients, while maintaining their ability to produce bioactive secondary metabolites including bostrycin [10]. The endophytic lifestyle of these marine Fusarium species within sea fan tissues provides them with access to specialized nutritional resources and protection from direct marine environmental stresses [10].

Research has demonstrated that marine-derived Fusarium species produce not only bostrycin but also structurally related compounds such as austrocortirubin and fusarnaphthoquinone A [4] [10]. This biosynthetic diversity suggests that Fusarium species possess flexible metabolic pathways that can be adapted to different environmental conditions and substrate availabilities [10].

The ecological significance of bostrycin production in marine Fusarium species extends to their role in marine ecosystem dynamics. These fungi serve as important decomposers of organic matter in marine environments, utilizing their secondary metabolite production capabilities to compete effectively with other marine microorganisms [10]. The antimicrobial properties of bostrycin provide these Fusarium species with a competitive advantage in marine environments, where they must compete with numerous other microorganisms for limited resources [10].

Terrestrial Fusarium species have also been identified as bostrycin producers, with various strains isolated from plant tissues and soil environments demonstrating biosynthetic capabilities [10]. These terrestrial species often exhibit endophytic lifestyles, colonizing plant tissues and producing bostrycin as part of their ecological strategy for host colonization and resource acquisition [10].

The geographic distribution of bostrycin-producing Fusarium species appears to be global, with isolates reported from diverse geographic regions including Southeast Asia, tropical marine environments, and various terrestrial ecosystems [10]. This widespread distribution suggests that the ability to produce bostrycin may be an evolutionarily advantageous trait that has been maintained across different Fusarium lineages and environmental adaptations [10].

Geographical Distribution of Bostrycin-Producing Organisms

The geographical distribution of bostrycin-producing organisms reveals distinct biogeographic patterns that reflect both evolutionary relationships and ecological adaptations to specific environmental conditions. The most comprehensive documentation of bostrycin-producing fungi has emerged from tropical and subtropical marine environments, particularly those associated with mangrove ecosystems and coral reef systems [1] [3] [2].

The South China Sea region represents a particularly significant biogeographic center for bostrycin-producing fungi, with multiple species including Nigrospora sp. No. 1403, Halorosellinia sp. No. 1403, and Alternaria sp. SK11 all isolated from this marine province [1] [3]. This geographic concentration suggests that the environmental conditions in the South China Sea, including specific temperature ranges, salinity levels, and nutrient availability, create optimal conditions for the evolution and maintenance of bostrycin biosynthetic capabilities [1] [3].

Tropical marine environments in Southeast Asia, including waters surrounding Thailand, Indonesia, and Malaysia, have yielded numerous bostrycin-producing isolates, particularly from marine-derived Fusarium species associated with sea fan corals [11] [4]. The coral reef ecosystems in these regions provide unique ecological niches that support diverse fungal communities, many of which have evolved specialized secondary metabolite production capabilities [11] [4].

The Indo-Pacific marine region emerges as a global hotspot for bostrycin-producing marine fungi, with documented isolates from coral reef environments in Indonesia, including the Manado coral reef system [11]. This region's high biodiversity and complex marine ecosystem structure appears to promote the evolution and maintenance of diverse fungal secondary metabolite production capabilities [11].

Terrestrial environments also harbor significant populations of bostrycin-producing fungi, though their global distribution patterns are less well-documented than their marine counterparts. Soil-derived isolates have been reported from various geographic regions, though specific location data is often limited in the literature [6] [7]. The global distribution of plant pathogenic bostrycin producers, such as Nigrospora oryzae, likely corresponds to the distribution of their host plants, particularly rice cultivation areas [6].

Temperate and subtropical regions have yielded bostrycin-producing isolates from various sources, including plant pathogens and soil-dwelling fungi [6]. However, the diversity and abundance of bostrycin producers in these regions appears to be lower than in tropical marine environments, suggesting that warmer temperatures and marine conditions may be more conducive to bostrycin biosynthesis [6].

The limited documentation of bostrycin-producing organisms from polar and arctic regions may reflect both sampling bias and genuine ecological limitations. The extreme environmental conditions in these regions, including low temperatures and limited nutrient availability, may not support the metabolic processes required for bostrycin biosynthesis [12].

Climate change and environmental alterations are beginning to influence the geographic distribution of bostrycin-producing organisms. Rising sea temperatures and changing ocean chemistry may create new suitable habitats for these organisms while potentially eliminating others [13]. The expansion of mangrove ecosystems into new geographic regions due to sea level rise and temperature changes may facilitate the spread of mangrove-associated bostrycin producers to new areas [13].

Ecological Functions in Producer Organisms

The production of bostrycin by various fungal species serves multiple ecological functions that are fundamental to the survival and competitive success of these organisms in their respective environments. The primary ecological function of bostrycin production relates to its potent antimicrobial properties, which provide producer organisms with significant competitive advantages in microbially diverse environments [6] [14].

In plant pathogenic fungi, bostrycin functions as a key virulence factor that facilitates host tissue invasion and colonization. The compound's ability to disrupt cellular membranes and interfere with host defense mechanisms enables pathogenic fungi to establish successful infections and extract nutrients from host tissues [6]. Nigrospora oryzae, for example, utilizes bostrycin production as part of its pathogenicity strategy against rice plants, with the compound serving to suppress host immune responses and promote tissue necrosis [6].

The antimicrobial properties of bostrycin provide producer organisms with competitive advantages in nutrient-limited environments where multiple microorganisms compete for resources. Soil-dwelling fungi such as Nigrospora sp. No. 407 utilize bostrycin production to inhibit the growth of competing bacteria and fungi, thereby securing access to limited nutrient sources [6]. This competitive advantage is particularly important in complex soil ecosystems where numerous microorganisms occupy overlapping ecological niches [6].

Marine fungi employ bostrycin production as a defense mechanism against the diverse array of marine microorganisms that inhabit their environments. The harsh chemical conditions of marine environments, including high salinity and variable pH levels, create selective pressures that favor the production of robust antimicrobial compounds [2]. Halorosellinia sp. and other marine bostrycin producers utilize these compounds to maintain their ecological niches in the face of intense microbial competition [4] [5].

Endophytic fungi utilize bostrycin production as part of their strategy for establishing and maintaining symbiotic relationships with host plants. The antimicrobial properties of bostrycin help protect both the endophyte and its host from pathogenic microorganisms, creating a mutualistic relationship that benefits both partners [2]. This protective function is particularly important in mangrove ecosystems, where endophytic fungi must compete with numerous other microorganisms for colonization sites within host tissues [2].

The ecological function of bostrycin production extends to its role in biogeochemical cycling within ecosystems. Bostrycin-producing fungi serve as important decomposers of organic matter, utilizing their antimicrobial capabilities to dominate decomposition processes and influence nutrient cycling patterns [6]. The ability to produce bostrycin allows these fungi to control the microbial communities involved in decomposition, thereby regulating the rate and nature of nutrient release in ecosystems [6].

Bostrycin production also serves signaling functions within fungal communities, potentially facilitating communication between individuals and coordinating community-level responses to environmental changes [6]. The compound may function as a chemical signal that indicates resource availability or environmental stress, allowing fungal communities to coordinate their metabolic activities and resource allocation strategies [6].

The ecological significance of bostrycin production is further emphasized by its role in ecosystem stability and resilience. Bostrycin-producing fungi contribute to maintaining the balance of microbial communities in various ecosystems, preventing the dominance of potentially harmful microorganisms and promoting ecosystem stability [6] [2]. This regulatory function is particularly important in marine ecosystems, where bostrycin-producing fungi help maintain the balance between different microbial groups involved in marine biogeochemical cycles [2].

Environmental Factors Affecting Natural Production

The natural production of bostrycin by fungal organisms is significantly influenced by a complex array of environmental factors that interact to determine both the quantity and quality of compound biosynthesis. Understanding these environmental influences is crucial for comprehending the ecological distribution patterns of bostrycin-producing organisms and their metabolic strategies [6] [15].

Temperature represents one of the most critical environmental factors affecting bostrycin production, with optimal production typically occurring within specific temperature ranges that reflect the thermal preferences of producer organisms. Research with Nigrospora sp. No. 407 has demonstrated that maximum bostrycin production occurs at temperatures between 25-30°C, with peak production observed at 30°C [6]. This temperature preference corresponds to the tropical and subtropical origins of many bostrycin-producing fungi and reflects their evolutionary adaptation to warm environmental conditions [6].

The relationship between temperature and bostrycin production extends beyond simple optimal ranges, with temperature fluctuations and thermal stress potentially triggering increased secondary metabolite production as a stress response mechanism [15]. Marine fungi, in particular, may experience significant temperature variations due to tidal cycles and seasonal changes, and these thermal fluctuations may serve as environmental cues that regulate bostrycin biosynthesis [15].

pH levels exert substantial influence on bostrycin production, with most producer organisms demonstrating optimal production under mildly acidic conditions. Environmental pH affects both the growth of producer organisms and the stability of bostrycin itself, with pH ranges between 5.0-6.5 generally providing optimal conditions for both fungal growth and compound production [15]. The pH dependence of bostrycin production has important ecological implications, as it influences the types of environments where these fungi can successfully produce and utilize this compound [16].

Water activity levels represent another crucial environmental factor, particularly for terrestrial and soil-dwelling bostrycin producers. Optimal water activity levels for bostrycin production typically range between 0.95-0.99, reflecting the need for adequate moisture while avoiding conditions that promote the growth of competing microorganisms [15]. Marine fungi face different water activity challenges due to the high salinity of their environments, and their bostrycin production capabilities have evolved to function under these specialized conditions [15].

Nutrient availability, particularly carbon and nitrogen sources, significantly influences bostrycin production patterns. Research has demonstrated that specific carbon sources, including glucose, sucrose, and molasses, can enhance bostrycin production, with molasses providing up to 1.2-fold increases in production compared to other carbon sources [6]. The preference for specific carbon sources may reflect the evolutionary history of producer organisms and their adaptation to particular nutrient environments [6].

Nitrogen availability presents complex effects on bostrycin production, with some studies suggesting that external nitrogen sources may actually interfere with optimal production [6]. This phenomenon may reflect the metabolic relationship between nitrogen metabolism and secondary metabolite biosynthesis, where excess nitrogen availability may redirect cellular resources away from bostrycin production [6].

Oxygen availability is essential for bostrycin production, as most producer organisms require aerobic conditions for optimal growth and metabolite biosynthesis. However, oxygen levels that are too high may also inhibit production through oxidative stress mechanisms, creating a narrow optimal range for oxygen availability [15]. Marine fungi must balance their oxygen requirements with the variable oxygen conditions found in marine environments, including oxygen-depleted zones and areas with high oxygen saturation [15].

Salinity levels represent a unique environmental factor for marine bostrycin producers, with these organisms having evolved specialized mechanisms for maintaining bostrycin production under high-salt conditions. Marine-derived strains such as Halorosellinia sp. can tolerate salinity levels up to 3.5% sodium chloride while maintaining their biosynthetic capabilities [4]. This salinity tolerance reflects specialized physiological adaptations that allow these organisms to function in marine environments [4].

Light conditions appear to influence bostrycin production, with most producer organisms demonstrating enhanced production under dark conditions. This light sensitivity may reflect the photosensitive nature of anthraquinone compounds and the need to protect these molecules from light-induced degradation [6]. The preference for dark conditions also influences the ecological distribution of bostrycin producers, favoring environments with limited light exposure such as soil, plant tissues, and deeper marine habitats [6].

Substrate composition plays a crucial role in determining bostrycin production levels, with natural substrates typically providing superior production compared to synthetic media. Lignocellulosic materials, such as those found in mangrove tissues and plant debris, appear to enhance bostrycin production through the provision of complex carbon sources and potentially through the presence of specific inducers [6]. This substrate dependence has important implications for the natural distribution of bostrycin-producing organisms and their ecological roles in decomposition processes [6].

The temporal dynamics of environmental factors also influence bostrycin production, with many producer organisms demonstrating circadian or seasonal patterns in their metabolite production. These temporal patterns may reflect evolutionary adaptations to natural environmental cycles and may serve to optimize the timing of bostrycin production to coincide with periods of maximum ecological benefit [6].

Human-induced environmental changes, including pollution, habitat destruction, and climate change, are beginning to influence the natural production of bostrycin by altering the environmental conditions that support producer organisms. Ocean acidification, rising temperatures, and chemical pollution may all impact the ability of marine fungi to produce bostrycin, potentially leading to changes in marine ecosystem dynamics [13]. Similarly, agricultural practices and land-use changes may affect terrestrial bostrycin producers and their ecological functions [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2. Yang, W.J., Yang, C.S., Huang, C.J., et al. Bostrycin, a novel coupling agent for protein immobilization and prevention of biomaterial-centered infection produced by Nigrospora sp. No. 407. Enzyme Microb. Technol. 50(6-7), 287-292 (2012).

3. Chen, W.S., Hou, J.N., Guo, Y.B., et al. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway. J. Exp. Clin. Cancer Res. 30(1), 17 (2011).

4. Charudattan, R., and Rao, K.V. Bostrycin and 4-deoxybostrycin: Two nonspecific phytotoxins produced by Alternaria eichhorniae. Appl. Environ. Microbiol. 43(4), 846-849 (1982).

Explore Compound Types